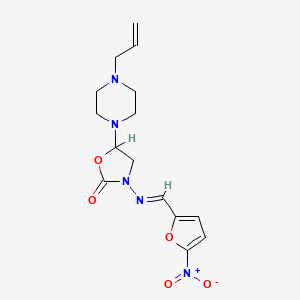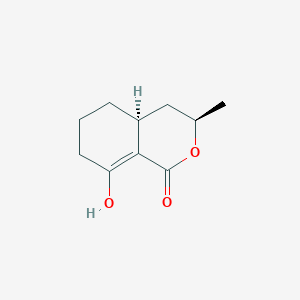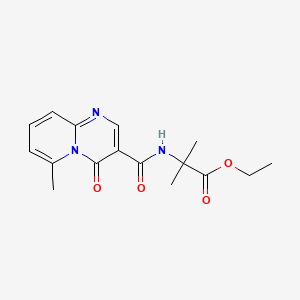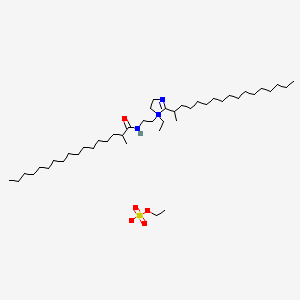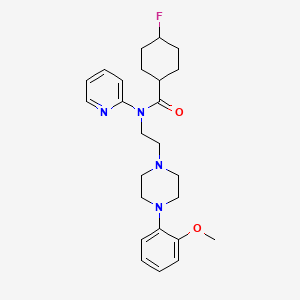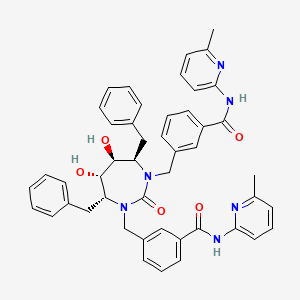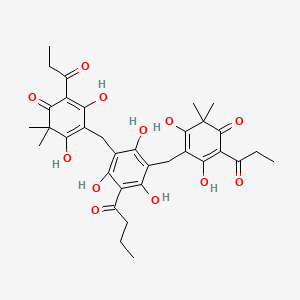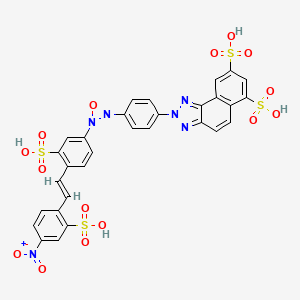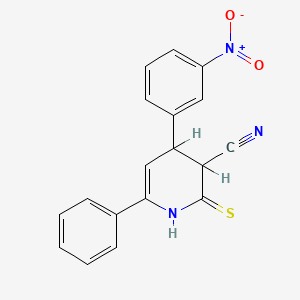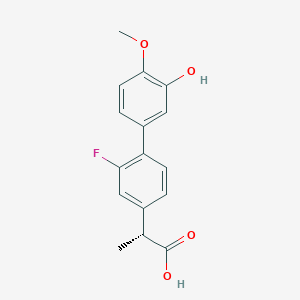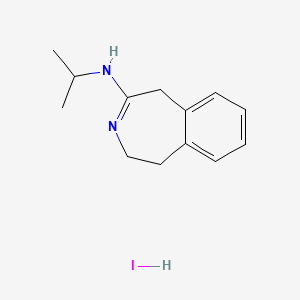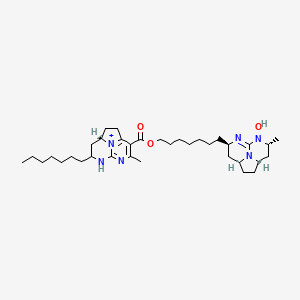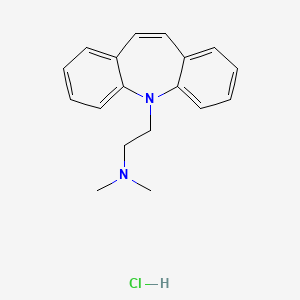
5H-Dibenz(b,f)azepine-5-ethanamine, N,N-dimethyl-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenz(b,f)azepine-5-ethanamine, N,N-dimethyl-, monohydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5H-Dibenz(b,f)azepine, which is a tricyclic amine.
Hydrohalogenation: A key step involves the hydrohalogenation of ethynylaniline, which proceeds in a syn-selective manner without forming any detectable over-addition product.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Synthesis: Utilizing large reactors to carry out the hydrohalogenation and arylation steps.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5H-Dibenz(b,f)azepine-5-ethanamine, N,N-dimethyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly involving halogenation and arylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine and arylating agents such as aryl halides are employed.
Major Products
N-oxides: Formed through oxidation reactions.
Reduced Forms: Obtained via reduction reactions.
Arylated Products: Resulting from substitution reactions.
Applications De Recherche Scientifique
5H-Dibenz(b,f)azepine-5-ethanamine, N,N-dimethyl-, monohydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 5H-Dibenz(b,f)azepine-5-ethanamine, N,N-dimethyl-, monohydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound primarily targets neurotransmitter receptors and ion channels in the nervous system.
Pathways Involved: It modulates neurotransmitter release and reuptake, leading to its anticonvulsant and antidepressant effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamazepine: 5H-Dibenz(b,f)azepine-5-carboxamide, used as an anticonvulsant and mood-stabilizing drug.
Oxcarbazepine: 10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carboxamide, a derivative of carbamazepine with similar uses.
Imipramine N-oxide: A related compound with similar structural features.
Uniqueness
5H-Dibenz(b,f)azepine-5-ethanamine, N,N-dimethyl-, monohydrochloride is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets, leading to its unique pharmacological profile .
Propriétés
Numéro CAS |
85008-95-3 |
|---|---|
Formule moléculaire |
C18H21ClN2 |
Poids moléculaire |
300.8 g/mol |
Nom IUPAC |
2-benzo[b][1]benzazepin-11-yl-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C18H20N2.ClH/c1-19(2)13-14-20-17-9-5-3-7-15(17)11-12-16-8-4-6-10-18(16)20;/h3-12H,13-14H2,1-2H3;1H |
Clé InChI |
KPXYTCYVYMAZAH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCN1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



